2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid
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Overview
Description
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid is an organic compound with a complex structure that includes both aromatic and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzoic acid: A simpler compound with similar aromatic and methoxy groups.
4-nitrophenylhydrazine: Contains the nitrophenyl and hydrazine groups but lacks the benzoic acid moiety.
Uniqueness
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15N3O6 |
---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C16H15N3O6/c1-24-13-8-3-10(14(16(20)21)15(13)25-2)9-17-18-11-4-6-12(7-5-11)19(22)23/h3-9,18H,1-2H3,(H,20,21)/b17-9- |
InChI Key |
DZHKCOCZYQVFIV-MFOYZWKCSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)OC |
solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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